Rec 15/2615 dihydrochloride is a selective antagonist of the α1B-adrenergic receptor, characterized by its high affinity and specificity towards this receptor subtype. The chemical name for this compound is 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2-methoxy-6-(1-methylethyl)phenoxy]acetyl]piperazine dihydrochloride, and its molecular formula is C26H35Cl2N5O5, with a molecular weight of 568.49 g/mol. This compound is utilized in pharmacological research to better understand adrenergic receptor functions and potential therapeutic applications in various medical conditions.
Rec 15/2615 dihydrochloride is classified as a chemical compound with significant biological activity, particularly in the study of adrenergic receptors. It is sourced from various chemical suppliers and research institutions that focus on pharmacological compounds. Its classification as a selective antagonist makes it a valuable tool for investigating the physiological roles of α1B-adrenergic receptors in cardiovascular and neurobiological contexts.
The synthesis of Rec 15/2615 dihydrochloride involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale synthesis, ensuring high yields and purity through methods like recrystallization and chromatography .
Rec 15/2615 dihydrochloride primarily participates in substitution reactions due to its reactive functional groups. Key types of reactions include:
Common reagents used in these reactions include alkyl halides for nucleophilic substitutions and reducing agents like sodium borohydride for reductions. The reactions typically occur in polar solvents such as dimethyl sulfoxide or acetonitrile .
Rec 15/2615 dihydrochloride functions as a selective antagonist of the α1B-adrenergic receptor. Its mechanism of action involves binding to these receptors, effectively blocking their activation by endogenous catecholamines like norepinephrine. This inhibition leads to decreased receptor activity, which can modulate downstream signaling pathways crucial for physiological processes such as vasoconstriction and smooth muscle contraction .
The compound is soluble in dimethyl sulfoxide up to 100 mM, which facilitates its use in various experimental setups .
Rec 15/2615 dihydrochloride exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective handling and application in laboratory settings .
Rec 15/2615 dihydrochloride has diverse applications in scientific research:
Additionally, ongoing research suggests potential applications in cancer therapy due to its ability to inhibit cancer cell proliferation .
Rec 15/2615 dihydrochloride (CAS 1782573-48-1) is a potent and highly selective antagonist of the α1B-adrenoceptor (α1B-AR) subtype. Its binding kinetics reveal a pronounced affinity for the human α1B-AR, with a Ki value of 0.3 nM, significantly lower than its affinity for other α1-AR subtypes (Ki = 1.9 nM for α1A and 2.6 nM for α1D) [1] [9]. This >10-fold selectivity for α1B over α1A and α1D subtypes is attributed to its unique interaction with the orthosteric binding site of the α1B-AR, characterized by slow dissociation kinetics and prolonged receptor occupancy [10].
The compound’s inhibitory potency extends beyond recombinant receptors. In functional assays using isolated rabbit aortic rings, Rec 15/2615 dihydrochloride effectively antagonized norepinephrine-induced contractions with a Ki of 50 nM, consistent with its α1B-blocking profile [9]. Radioligand binding studies further confirm its subtype specificity, with negligible activity at α2- or β-adrenergic receptors [1] [10].
Table 1: Binding Affinity (Ki) of Rec 15/2615 Dihydrochloride at Human α1-AR Subtypes
Receptor Subtype | Ki Value (nM) | Selectivity Ratio (vs. α1B) |
---|---|---|
α1B | 0.3 | 1.0 (Reference) |
α1A | 1.9 | ~6.3 |
α1D | 2.6 | ~8.7 |
α1L | 49 | ~163 |
Data compiled from [1] [9] [10]
Rec 15/2615 dihydrochloride exhibits distinct pharmacological profiles across α1-AR subtypes, critical for understanding its tissue-specific effects:
Table 2: Functional Antagonism of Rec 15/2615 in Tissue Models
Tissue Preparation | Species | Agonist Challenge | Functional Ki (nM) | Primary α1-AR Subtype |
---|---|---|---|---|
Prostate smooth muscle | Rabbit | Norepinephrine | 100 | α1A |
Urethral smooth muscle | Rabbit | Norepinephrine | 316 | α1A |
Aortic rings (CEC-treated) | Rabbit | Norepinephrine | 50 | α1B |
Intracavernous pressure model | Dog | Norepinephrine | ED₅₀: 183 µg/kg (i.v.) | Mixed (α1A/α1L dominant) |
The molecular structure of Rec 15/2615 dihydrochloride (chemical name: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[[2-methoxy-6-(1-methylethyl)phenoxy]acetyl]piperazine dihydrochloride) underpins its α1B selectivity [1] [6]. Key features include:
Table 3: Structural Features Influencing α1-AR Subtype Selectivity
Structural Element | Role in α1B Selectivity | Effect on Binding Kinetics |
---|---|---|
Quinazoline-4-amino group | H-bond donor to conserved Asp106 (TM3) | High affinity across all subtypes (Ki < 3 nM) |
6,7-Dimethoxy substituents | Hydrophobic interaction with TM5/6 residues | Moderate increase in general α1-AR affinity |
2-Isopropyl-6-methoxyphenoxy | Steric fit with α1B-specific hydrophobic pocket; clashes with α1A/α1D | 10-fold selectivity for α1B over α1A/α1D |
Acetylpiperazine linker | Optimal length for bridging quinazoline and phenoxy groups | Minimizes off-target (e.g., muscarinic) interactions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7